Ammoniumsebacat

Übersicht

Beschreibung

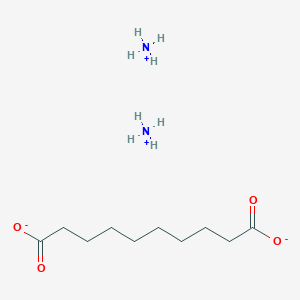

Ammonium sebacate is a white crystalline powder with a weak ammonia odor . It has a chemical formula of C10H24N2O4 and a molecular weight of 236.31 . It is a basic chemical material and can be used in the production of electronic capacitor chemical materials .

Molecular Structure Analysis

The molecular formula of ammonium sebacate is C10H24N2O4 . It has an average mass of 236.309 Da and a monoisotopic mass of 236.173615 Da .Wissenschaftliche Forschungsanwendungen

Polyglycerolsebacat-Elastomer

Ammoniumsebacat wird bei der Synthese von Polyglycerolsebacat (PGS) . PGS ist ein weit verbreitetes Elastomer-Copolymer, das durch Polykondensation von zwei bioresorbierbaren Monomeren, Glycerin und Sebacinsäure, gewonnen wird . Aufgrund seiner Biokompatibilität und der Möglichkeit, seine Abbaurate und mechanischen Eigenschaften anzupassen, hat PGS in den letzten zwei Jahrzehnten großes Interesse geweckt, insbesondere im Bereich der Gewebezüchtung .

Gewebezüchtung

PGS, synthetisiert unter Verwendung von this compound, wird in der Gewebezüchtung . Es wird zur Herstellung von 3D-Gerüsten verwendet, um die Anhaftung, Proliferation und Differenzierung von Zellen zu unterstützen und Anreize für die Gewebsreparatur und -regeneration zu liefern .

Nervenleitung

PGS wird bei der Nervenleitung . Es bietet eine unterstützende Struktur für das Wachstum und die Leitung von Nervenzellen und unterstützt die Reparatur und Regeneration geschädigter Nerven .

Weichgewebsregeneration

This compound trägt durch seine Rolle bei der Synthese von PGS zur Weichgewebsregeneration . PGS-Gerüste können die extrazelluläre Matrix imitieren und so eine förderliche Umgebung für das Wachstum und die Regeneration von Weichteilen schaffen

Safety and Hazards

Ammonium sebacate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Wirkmechanismus

. .

Mode of Action

The interaction of ammonium sebacate with aluminium during anodization results in the formation of porous anodic films . This process emphasizes the close relationship between pore generation and oxygen evolution . The

PO43−PO_4^{3-}PO43−

ions incorporated in the anodic films behave as the primary source of avalanche electrons . It is the avalanche electronic current through the barrier film that causes oxygen evolution during anodization . ) to nitrite (. . .Result of Action

The action of ammonium sebacate results in the formation of porous anodic films on aluminium surfaces . When growth of anodic oxide and oxygen evolution occur simultaneously at the aluminium anode, cavities or pores are formed in the resulting films . This process is crucial for the synthesis of various functional nanostructures .

Action Environment

The action of ammonium sebacate is influenced by environmental factors such as the presence of other electrolytes and the type of solution in which the compound is dissolved . For instance, the compound’s action has been studied in ethylene glycol and several

H3PO4H_3PO_4H3PO4

-containing electrolytes . The compound’s action, efficacy, and stability can vary depending on these environmental conditions .Eigenschaften

IUPAC Name |

diazanium;decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4.2H3N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATJMZAWJRWBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648441 | |

| Record name | Bisammonium decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19402-63-2 | |

| Record name | Bisammonium decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

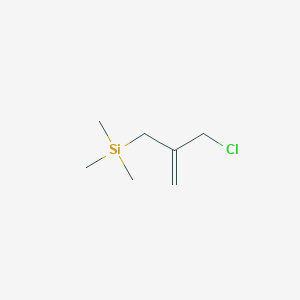

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

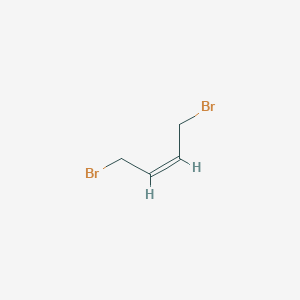

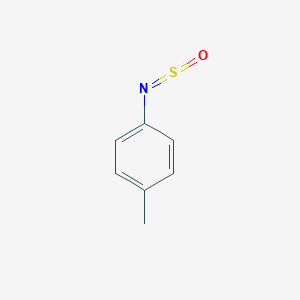

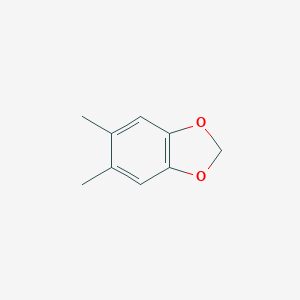

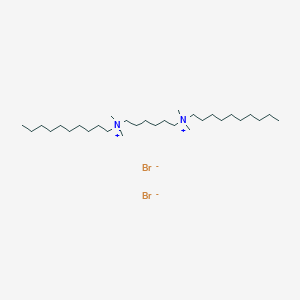

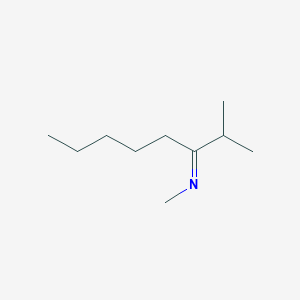

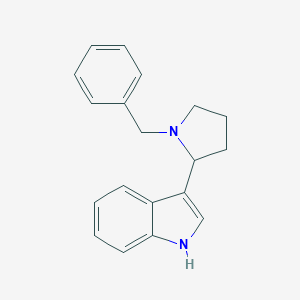

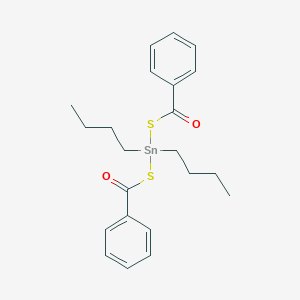

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of ammonium sebacate in the provided research papers?

A1: Ammonium sebacate is primarily used as a solute in electrolytes for aluminum electrolytic capacitors. [, , , , , , , , , ]

Q2: How does the concentration of ammonium sebacate affect the performance of aluminum electrolytic capacitors?

A2: Research indicates that as the concentration of ammonium sebacate increases in the electrolyte, the sparking voltage of the capacitor tends to decrease while the conductivity increases. []

Q3: Are there any advantages to using ammonium sebacate over other similar compounds in electrolytes for aluminum electrolytic capacitors?

A3: Yes, studies show that branched long-chain dibasic acid ammonium, derived from ammonium sebacate, exhibits higher solubility in ethylene glycol compared to ammonium sebacate alone. This results in an improved sparking voltage, potentially enhancing the capacitor's performance. []

Q4: What is the impact of adding ammonium sebacate to electrolytes containing other carboxylic acid ammonium salts?

A4: Combining ammonium sebacate with other branched-chain carboxylic acid ammonium salts in electrolytes has been shown to improve the performance of aluminum electrolytic capacitors. These capacitors exhibit low leakage current, high ripple current, high-frequency resistance, and improved temperature stability, making them suitable for applications like energy-saving lamps. []

Q5: Does the presence of ammonium sebacate in electrolytes influence the lifespan of aluminum electrolytic capacitors?

A5: Research suggests that capacitors using electrolytes containing ammonium sebacate demonstrate good long-term stability. For instance, capacitors with electrolytes incorporating ammonium sebacate and specific additives passed a 3,000-hour high voltage test at 105°C. []

Q6: How does the thermal stability of ammonium sebacate compare to other dicarboxylic acids like sebacic acid?

A6: Studies reveal that the decomposition temperature of side-chain polycarbon dibasic acid (SCPDA), synthesized from ammonium sebacate, exceeds 200°C. This indicates better thermal stability compared to sebacic acid. Consequently, electrolytes formulated with SCPDA derivatives demonstrate superior performance in aluminum electrolytic capacitors, particularly in high-temperature applications. []

Q7: Can ammonium sebacate be used in combination with polymers in electrolytes for aluminum electrolytic capacitors?

A7: Yes, research indicates that adding the high molecular polymer polyvinyl alcohol (PVA) to electrolytes containing ammonium sebacate can increase the sparking voltage and reduce sparking time, improving the overall performance of aluminum electrolytic capacitors. []

Q8: Are there any studies on the long-term performance of aluminum electrolytic capacitors using ammonium sebacate-based electrolytes under high-temperature conditions?

A8: Research shows that capacitors utilizing electrolytes containing ammonium sebacate, along with specific additives and solvents, can function for extended periods under high temperatures. For example, some formulations allowed capacitors to withstand 8,000 hours of operation under a ripple current at an unspecified elevated temperature. []

Q9: Beyond aluminum electrolytic capacitors, has ammonium sebacate been explored for any other applications in material science?

A9: Yes, ammonium sebacate served as a starting material for synthesizing linear ester amide copolymers. These copolymers, with varying compositions, exhibited diverse properties, including fiber-forming abilities and melting points ranging from 149 to 198°C. This research highlights the potential of ammonium sebacate as a building block for novel polymeric materials. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)

![[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-Bis(trimethylsilyloxy)ethyl]-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane](/img/structure/B95302.png)

![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)